N-benzoyl-N'-[2-methyl-5-(trifluoromethyl)phenyl]thiourea
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Overview
Description
N-benzoyl-N’-[2-methyl-5-(trifluoromethyl)phenyl]thiourea is a thiourea derivative known for its unique chemical structure and properties. Thiourea derivatives have garnered significant attention in the field of organic synthesis due to their diverse biological applications, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-Alzheimer, antituberculosis, and antimalarial properties .
Mechanism of Action
Target of Action
Similar thiourea derivatives have been used as organocatalysts in organic chemistry .
Mode of Action
Thiourea derivatives, including N-benzoyl-N’-[2-methyl-5-(trifluoromethyl)phenyl]thiourea, have the ability to activate substrates and subsequently stabilize partially developing negative charges (e.g., oxyanions) in the transition states employing explicit double hydrogen bonding . This property makes them effective catalysts in various organic transformations .
Biochemical Pathways
The compound’s ability to activate substrates and stabilize developing charges suggests it may influence a variety of biochemical reactions, particularly those involving transition states with partially developing negative charges .
Result of Action
Its ability to activate substrates and stabilize developing charges suggests it may influence a variety of biochemical reactions .
Preparation Methods
The synthesis of N-benzoyl-N’-[2-methyl-5-(trifluoromethyl)phenyl]thiourea typically involves the reaction of benzoyl chloride with N’-[2-methyl-5-(trifluoromethyl)phenyl]thiourea under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
N-benzoyl-N’-[2-methyl-5-(trifluoromethyl)phenyl]thiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Scientific Research Applications
N-benzoyl-N’-[2-methyl-5-(trifluoromethyl)phenyl]thiourea has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Industry: The compound is used in the production of dyes, elastomers, plastics, and textiles.
Comparison with Similar Compounds
N-benzoyl-N’-[2-methyl-5-(trifluoromethyl)phenyl]thiourea can be compared with other similar compounds, such as:
N-benzoyl-N’-[2-methyl-5-(trifluoromethyl)phenyl]urea: Similar structure but with an oxygen atom instead of sulfur.
N-benzoyl-N’-[2-methyl-5-(trifluoromethyl)phenyl]isothiourea: An isomer with a different arrangement of atoms.
N-benzoyl-N’-[2-methyl-5-(trifluoromethyl)phenyl]thiocarbamide: Another thiourea derivative with slight structural variations. The uniqueness of N-benzoyl-N’-[2-methyl-5-(trifluoromethyl)phenyl]thiourea lies in its specific trifluoromethyl and benzoyl groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
N-[[2-methyl-5-(trifluoromethyl)phenyl]carbamothioyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3N2OS/c1-10-7-8-12(16(17,18)19)9-13(10)20-15(23)21-14(22)11-5-3-2-4-6-11/h2-9H,1H3,(H2,20,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYYPELJMTBGMHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(F)(F)F)NC(=S)NC(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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